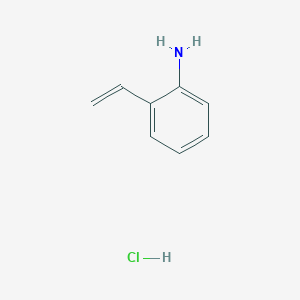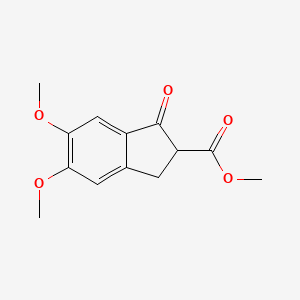
2-Vinylaniline hydrochloride
概要
説明
2-Vinylaniline hydrochloride is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the amino group is substituted with a vinyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
作用機序
Target of Action
2-Vinylanilines, including 2-Vinylaniline hydrochloride, are primarily used as substrates in the construction of diversely nitrogen-containing heterocyclic compounds . These compounds are undoubtedly one of the best candidates for this purpose due to the amine and alkenyl groups in their structures .
Mode of Action
It is known that these compounds offer a facile, direct, and selective synthetic method . They are involved in various cyclization reactions, which can be catalyzed by transition metals or occur under metal-free conditions .
Result of Action
The primary result of the action of this compound is the formation of nitrogen-containing heterocyclic compounds . These compounds have diverse applications in the field of chemistry and medicine.
生化学分析
Biochemical Properties
The exact biochemical properties of 2-Vinylaniline hydrochloride are not well-documented in the literature. It is known that the compound can interact with various enzymes, proteins, and other biomolecules in a biochemical context. For instance, it has been used as a reductant in the reduction of aromatic nitro compounds, suggesting that it may interact with enzymes involved in redox reactions .
Molecular Mechanism
Its use as a reductant in the reduction of aromatic nitro compounds suggests that it may exert its effects at the molecular level by participating in redox reactions .
準備方法
Synthetic Routes and Reaction Conditions
2-Vinylaniline hydrochloride can be synthesized through several methods. One common method involves the reaction of aniline with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the addition of the vinyl group to the aniline molecule.
Another method involves the reduction of 2-nitrovinylbenzene using hydrogen gas in the presence of a palladium on carbon catalyst. This reduction process converts the nitro group to an amino group, resulting in the formation of 2-vinylaniline. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and palladium catalysts to achieve efficient and high-yield synthesis of the compound. The resulting product is then purified and converted to its hydrochloride salt form for various applications.
化学反応の分析
Types of Reactions
2-Vinylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, resulting in the formation of 2-ethyl aniline.
Substitution: The amino group in 2-vinylaniline can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be carried out using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2-Ethyl aniline.
Substitution: Halogenated or nitrated derivatives of 2-vinylaniline.
科学的研究の応用
2-Vinylaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: this compound is used in the production of dyes, polymers, and other industrial chemicals.
類似化合物との比較
2-Vinylaniline hydrochloride can be compared with other similar compounds, such as:
Aniline: The parent compound of 2-vinylaniline, which lacks the vinyl group.
2-Ethylaniline: A derivative of aniline with an ethyl group instead of a vinyl group.
2-Nitroaniline: A derivative of aniline with a nitro group instead of a vinyl group.
Uniqueness
The presence of the vinyl group in this compound imparts unique reactivity and properties to the compound, making it valuable in various synthetic and research applications. Its ability to undergo addition reactions and participate in electrophilic substitution reactions distinguishes it from other aniline derivatives.
特性
IUPAC Name |
2-ethenylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N.ClH/c1-2-7-5-3-4-6-8(7)9;/h2-6H,1,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIKQTVNXYEWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70494912 | |
| Record name | 2-Ethenylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70494912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120338-91-2 | |
| Record name | 2-Ethenylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70494912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B3046072.png)
![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B3046073.png)
![4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3046074.png)
![4,5-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3046075.png)
![4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3046077.png)


![Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate](/img/structure/B3046081.png)


![4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3046089.png)
![2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B3046091.png)

![6-Azaspiro[2.5]octane-5,7-dione](/img/structure/B3046094.png)
